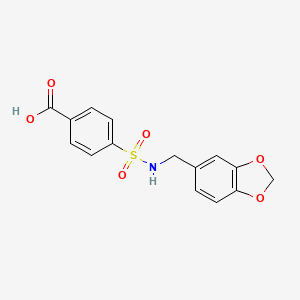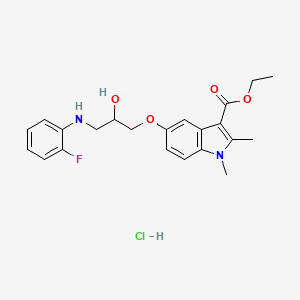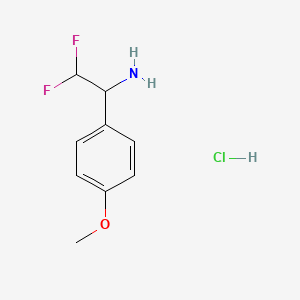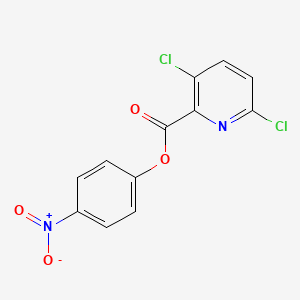
(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate is a chemical compound that has been widely used in scientific research. It is a derivative of pyridine, which is a heterocyclic compound that is commonly found in many natural products. This compound is of particular interest to scientists due to its unique chemical properties and potential applications in various fields.
作用机制
The mechanism of action of (4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate involves the inhibition of target enzymes by binding to their active sites. This results in the disruption of the normal function of these enzymes, leading to various cellular effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme that it targets. For example, it has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. This suggests that this compound may have potential as an anti-cancer agent.
实验室实验的优点和局限性
One of the main advantages of using (4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate in lab experiments is its high potency and selectivity for certain enzymes. This makes it a useful tool for studying the function of these enzymes and their role in various biological processes. However, one limitation of this compound is its potential toxicity, which can affect the accuracy of experimental results.
未来方向
There are several future directions for the use of (4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of research is the identification of new target enzymes that can be inhibited by this compound, which could lead to the discovery of new biological pathways and therapeutic targets.
In conclusion, this compound is a valuable compound for scientific research due to its unique chemical properties and potential applications in various fields. Its mechanism of action involves the inhibition of target enzymes, leading to various biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are many future directions for its use in drug discovery and other areas of research.
合成方法
The synthesis of (4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate involves several steps. The first step is the preparation of 4-nitrophenylhydrazine, which is then reacted with 3,6-dichloropyridine-2-carboxylic acid to form the desired product. The reaction is typically carried out under reflux with the use of a suitable solvent, such as ethanol or methanol.
科学研究应用
(4-Nitrophenyl) 3,6-dichloropyridine-2-carboxylate has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been found to have potential as an inhibitor of various enzymes, including kinases and proteases, which are involved in many biological processes.
属性
IUPAC Name |
(4-nitrophenyl) 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O4/c13-9-5-6-10(14)15-11(9)12(17)20-8-3-1-7(2-4-8)16(18)19/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSOULUFWLZSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2976260.png)
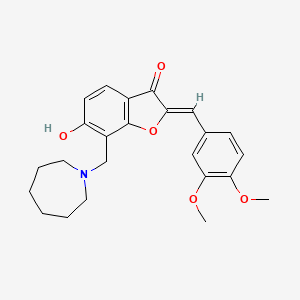
![8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2976264.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2976266.png)


